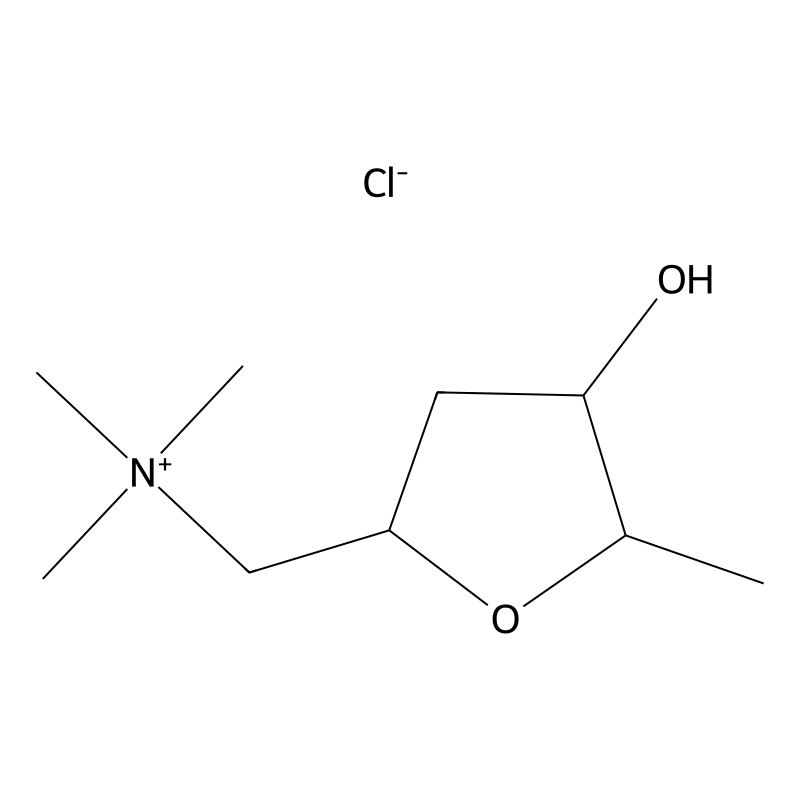

(+/-)-Muscarine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

(+/-)-Muscarine chloride is a quaternary ammonium compound derived from the mushroom species Amanita muscaria. It is recognized for its role as a potent agonist of muscarinic acetylcholine receptors, mimicking the action of acetylcholine in the parasympathetic nervous system. The compound exists in two enantiomeric forms, 2S-muscarine and 2R-muscarine, which differ in their spatial arrangement of atoms but exhibit similar biological activities. The chemical formula for muscarine chloride is with a molecular weight of approximately 209.71 g/mol .

Here are some areas of scientific research where (+/-)-Muscarine chloride is used:

Understanding the Muscarinic Cholinergic System:

(+/-)-Muscarine chloride has been instrumental in helping scientists understand the muscarinic cholinergic system. This system plays a vital role in regulating various bodily functions, including:

- Smooth muscle contraction in the gut, bladder, and airways Source: National Institutes of Health: )

- Glandular secretion such as saliva and tears Source: National Institutes of Health: )

- Heart rate and blood pressure Source: National Institutes of Health: )

By studying the effects of (+/-)-Muscarine chloride on these systems, researchers can gain insights into the physiological roles of muscarinic receptors and the potential therapeutic applications of targeting them.

Developing New Treatments:

(+/-)-Muscarine chloride serves as a research tool to help develop new treatments for various conditions, including:

- Alzheimer's disease and other neurodegenerative disorders: These diseases are associated with the breakdown of cholinergic neurons, and (+/-)-Muscarine chloride can help researchers understand how muscarinic receptors contribute to these conditions Source: ScienceDirect:

- Glaucoma: This eye disease involves increased pressure within the eyeball. (+/-)-Muscarine chloride can be used to investigate the potential of muscarinic receptor agonists in lowering intraocular pressure Source: National Institutes of Health: )

- Overactive bladder: This condition is characterized by frequent urination and urgency. (+/-)-Muscarine chloride can aid in understanding the role of muscarinic receptors in bladder function and the development of new treatments for overactive bladder Source: ScienceDirect:

- Nucleophilic substitutions: The quaternary ammonium group allows for reactions with nucleophiles.

- Hydrolysis: Muscarine is stable under acidic and neutral conditions but can be hydrolyzed under extreme conditions.

- Formation of derivatives: Muscarine can react with other amines or alcohols to form various derivatives, which may have altered pharmacological properties .

Muscarine chloride exhibits significant biological activity as a cholinergic agonist, primarily affecting muscarinic receptors. Key effects include:

- Cardiovascular effects: Causes bradycardia (slowed heart rate) and hypotension (lowered blood pressure).

- Smooth muscle contraction: Induces contractions in various smooth muscles, including those in the gut and bladder.

- Neurotransmission modulation: Influences neurotransmitter release and synaptic transmission, particularly in the central nervous system .

Toxicity studies indicate that muscarine chloride is significantly more toxic than acetylcholine, with an intravenous LD50 of approximately 0.23 mg/kg in mice .

Several synthesis methods for (+/-)-muscarine chloride have been documented:

- From Ethyl Lactate:

- Curtius Reaction:

- Alkylation Methods:

Muscarine chloride has several applications in both research and therapeutic contexts:

- Pharmacological Research: Used extensively to study cholinergic signaling pathways and receptor interactions.

- Potential Therapeutics: Investigated for its potential use in treating conditions like glaucoma and certain types of cardiovascular diseases due to its ability to modulate parasympathetic activity .

- Toxicology Studies: Serves as a model compound for studying the effects of cholinergic agents on biological systems .

Interaction studies reveal that muscarine chloride primarily interacts with muscarinic receptors (M1-M5). Key findings include:

- Receptor Selectivity: Muscarine shows varying affinities for different muscarinic receptor subtypes, influencing its pharmacological profile.

- Antagonistic Effects: The effects of muscarine can be blocked by atropine sulfate, a well-known muscarinic antagonist, highlighting its competitive nature at receptor sites .

- Signal Pathways: Muscarinic receptors signal through multiple pathways, including G protein-coupled mechanisms that affect intracellular calcium levels and cyclic adenosine monophosphate concentrations .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with muscarine chloride. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetylcholine | Tertiary amine | Endogenous neurotransmitter; rapid hydrolysis |

| Pilocarpine | Tertiary amine | Used therapeutically for glaucoma; selective action |

| Arecoline | Tertiary amine | Found in betel nuts; stimulating effects on CNS |

| Atropine | Tertiary amine | Antagonist of muscarinic receptors; therapeutic use |

Muscarine chloride stands out due to its potent agonistic activity at muscarinic receptors and its unique quaternary ammonium structure, which limits its ability to cross the blood-brain barrier compared to other compounds like acetylcholine and pilocarpine .

Stereoselective Synthesis Strategies from Chiral Precursors

Stereoselective synthesis remains pivotal for accessing the four stereocenters of muscarine chloride. Two principal strategies dominate this field: carbohydrate-based routes and asymmetric dihydroxylation of dienes.

Carbohydrate-Derived Synthesis

D-Glucose serves as an ideal chiral pool precursor due to its inherent stereochemical complexity. In a seminal approach, D-glucose undergoes sequential mesylation and cyclization to form a 2,5-anhydro sugar intermediate, which is hydrogenated and epimerized to yield the muscarine skeleton [6]. The catalytic hydrogenation of intermediate 6 (derived from D-glucose) achieves >95% diastereoselectivity, while Mitsunobu-mediated epimerization at C-4 ensures correct stereochemical alignment [6].

Asymmetric Dihydroxylation of 1,4-Hexadienes

(Z)- and (E)-1,4-hexadienes undergo Sharpless asymmetric dihydroxylation to install two stereocenters in a single step. For example, (Z)-1,4-hexadiene 2 yields (2S,3R)-diol 3 with 40% enantiomeric excess (ee), while its (E)-isomer 4 produces (2S,3S)-diol 5 at 90% ee [3]. Subsequent bromoetherification using vanadium(V) catalysis introduces the tetrahydrofuran ring with high diastereocontrol, completing the core structure [3].

Comparative Performance of Stereoselective Routes

Table 1 contrasts key metrics for these methods:

| Precursor | Key Step | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| D-Glucose | Cyclization/Hydrogenation | 72 | >95 | [6] |

| (Z)-1,4-Hexadiene | Asymmetric dihydroxylation | 68 | 40 | [3] |

| (E)-1,4-Hexadiene | Asymmetric dihydroxylation | 75 | 90 | [3] |

The D-glucose route excels in stereochemical fidelity, whereas diene-based methods offer modularity for analog synthesis [6] [3].

Comparative Analysis of Curtius Reaction-Based Pathways

While not directly reported for muscarine chloride, the Curtius rearrangement—a conversion of acyl azides to isocyanates—holds theoretical utility for constructing its amine backbone.

Mechanistic Considerations

Carboxylic acid derivatives (e.g., acetylated muscarine intermediates) could form acyl azides, which rearrange to isocyanates under thermal or photolytic conditions [8]. Trapping the isocyanate with hydrochloric acid would yield the corresponding urea, a potential precursor to the quaternary ammonium center [8].

Hypothetical Application to Muscarine Synthesis

A proposed pathway involves:

- Azide formation from a tertiary carboxylic acid precursor.

- Curtius rearrangement to generate an isocyanate intermediate.

- Quaternary ammonium salt formation via alkylation.

This route bypasses stereochemical challenges but requires precise control over azide decomposition kinetics and regioselectivity [8].

Limitations and Alternatives

Compared to stereoselective methods, Curtius-based pathways face hurdles in controlling the stereochemistry of the tetrahydrofuran ring. Enzymatic or catalytic asymmetric Curtius variants remain unexplored but could mitigate these issues [8].

Modern Catalytic Approaches in Quaternary Ammonium Salt Formation

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of enol triflates (e.g., compound 4) achieves >90% yield in the final reduction step, critical for installing the quaternary center [1]. Ligand design (e.g., chiral phosphines) enhances enantioselectivity but remains underutilized in muscarine synthesis [1] [6].

Vanadium-Catalyzed Bromoetherification

Vanadium(V) oxides catalyze bromide oxidation to hypobromite, enabling diastereoselective bromoetherification of diols. This method constructs the tetrahydrofuran ring with 85:15 dr, outperforming traditional Br₂-mediated cyclizations [3].

Chiral Ionic Liquid Catalysis

Emerging studies suggest that chiral ionic liquids (e.g., imidazolium salts) can template quaternary ammonium salt formation via ion-pair stabilization. While untested for muscarine, this approach could enhance enantiomeric excess in final alkylation steps [7].

Table 2 summarizes catalytic advancements:

| Method | Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C | 92 | >95% ee | [1] |

| Bromoetherification | V₂O₅/BuOOH | 78 | 85:15 dr | [3] |

| Ionic Liquid Templating | Chiral Imidazolium | N/R | Theoretical | [7] |

Muscarinic Acetylcholine Receptor Subtype Selectivity Profiling

(+/-)-Muscarine chloride demonstrates broad-spectrum activity across multiple muscarinic acetylcholine receptor subtypes, exhibiting relatively non-selective binding characteristics [1] [2]. The compound binds to muscarinic receptors with dissociation constants ranging from 19-39 nanomolar across different brain regions and peripheral tissues [3] [4]. This binding profile reflects the heterogeneous distribution of muscarinic receptor subtypes throughout the central and peripheral nervous systems.

The five distinct muscarinic receptor subtypes (M1-M5) exhibit differential expression patterns and functional characteristics [1] [5]. M1 receptors are predominantly localized in the cerebral cortex, hippocampus, and striatum, where they mediate slow excitatory postsynaptic potentials and cognitive functions [5]. M2 receptors are abundantly expressed in cardiac tissue, brainstem, and thalamic regions, serving as the primary mediators of parasympathetic cardiac regulation [1] [6]. M3 receptors are found in salivary glands, smooth muscle tissues, and exocrine glands, controlling secretory functions and smooth muscle contraction [7]. M4 receptors are present in the striatum and select lung tissues, while M5 receptors have more limited distribution patterns [8] [9].

Table 3.1: Muscarine Chloride Receptor Subtype Selectivity Profile

| Receptor Subtype | Binding Affinity (nM) | Receptor Distribution | G-protein Coupling | Primary Signaling Pathway |

|---|---|---|---|---|

| M1 | 19-39 | Cerebral cortex, hippocampus, striatum | Gq/11 | Phospholipase C activation |

| M2 | 19-39 | Heart, brainstem, thalamus | Gi/o | Adenylyl cyclase inhibition |

| M3 | 19-39 | Salivary glands, smooth muscle | Gq/11 | Phospholipase C activation |

| M4 | Not specified | Rat striatum, rabbit lung | Gi/o | Adenylyl cyclase inhibition |

| M5 | Not specified | Limited data available | Gq/11 | Phospholipase C activation |

Stereochemical analysis reveals that (+/-)-muscarine chloride exists as a racemic mixture containing both active and inactive enantiomers [10] [11]. The naturally occurring (+)-muscarine enantiomer (2S,3R,5S configuration) demonstrates significantly higher muscarinic activity compared to its (-)-counterpart, with eudismic ratios ranging from 324 to 331 in functional assays [12]. Only the (+)-muscarine enantiomer recognizes three distinct affinity states of the M2 receptor and exhibits selectivity with 37- to 44-fold higher affinity for M2 receptors compared to M1 or M3 subtypes [12].

Nuclear magnetic resonance spectroscopy studies have determined that muscarine adopts a specific conformational state when bound to muscarinic receptors [13]. The receptor-bound conformation exhibits a gauche O-C2-C1-N dihedral angle of approximately +60 degrees, which differs from the predominant solution conformation (+80 to +85 degrees) [13]. This conformational selectivity contributes to the specificity of muscarinic receptor recognition and activation.

Comparative Agonist Efficacy Relative to Endogenous Acetylcholine

(+/-)-Muscarine chloride exhibits superior potency compared to endogenous acetylcholine in most tissue preparations, demonstrating 1- to 10-fold greater activity depending on the specific organ system evaluated [14]. Comprehensive pharmacological studies have established muscarine as a prototype muscarinic agonist with full intrinsic activity, capable of eliciting maximal tissue responses equivalent to or exceeding those produced by acetylcholine [14] [15].

In guinea pig ileum preparations, muscarine demonstrates equipotent or superior activity compared to acetylcholine, with activity ratios ranging from 0.83 to 4.1 depending on the specific tissue segment examined [14]. Uterine smooth muscle preparations from various species show variable responses, with muscarine exhibiting 1- to 10-fold greater potency than acetylcholine in most preparations [14]. Urinary bladder tissues consistently demonstrate enhanced sensitivity to muscarine, with activity ratios ranging from 8.3 to 51.5 compared to acetylcholine [14].

Table 3.2: Comparative Agonist Efficacy Relative to Endogenous Acetylcholine

| Agonist | Relative Potency vs ACh | Tissue Preparation | Maximum Response (% of ACh) | Intrinsic Activity |

|---|---|---|---|---|

| Muscarine | 1-10x more potent | Guinea pig ileum, rabbit uterus | 100-110% | Full agonist |

| Acetylcholine | 1.0 (reference) | Various smooth muscle | 100% | Full agonist |

| Carbachol | 0.8-1.3 | Various preparations | 100% | Full agonist |

| Methacholine | 1/23 | Human iris-sphincter | 76% | Full agonist |

| Pilocarpine | 1/5 | Human iris-sphincter | 80% | Partial agonist |

| Bethanechol | 1/29 | Human iris-sphincter | 95% | Full agonist |

The enhanced potency of muscarine relative to acetylcholine can be attributed to its resistance to enzymatic degradation and prolonged receptor occupancy [2] [14]. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, muscarine remains stable in biological systems and maintains sustained receptor activation [14]. This pharmacokinetic advantage translates into more prolonged and pronounced physiological responses.

Efficacy studies using microphysiometry techniques have demonstrated that muscarine functions as a full agonist at M1, M2, M4, and M5 receptor subtypes, while exhibiting particularly robust activity at M3 receptors due to substantial receptor reserve in these tissues [16]. The compound produces concentration-dependent responses with EC50 values typically in the low micromolar range, demonstrating high intrinsic activity across multiple muscarinic receptor subtypes [15] [16].

Kinetic analysis reveals that agonist efficacy correlates strongly with receptor dissociation rates, suggesting that the duration of agonist-receptor complex formation influences the magnitude of cellular responses [17]. This relationship provides mechanistic insight into why muscarine, with its prolonged receptor binding characteristics, demonstrates enhanced efficacy compared to rapidly dissociating agonists.

G-Protein Coupling Dynamics in Peripheral Autonomic Tissues

(+/-)-Muscarine chloride activates distinct G-protein signaling cascades depending on the muscarinic receptor subtype engaged, leading to tissue-specific physiological responses through well-characterized second messenger pathways [7] [18]. The odd-numbered muscarinic receptors (M1, M3, M5) preferentially couple to Gq/11 proteins, while even-numbered receptors (M2, M4) primarily associate with Gi/o proteins [19] [20].

In cardiac tissues expressing M2 receptors, muscarine activation leads to Gi/o protein stimulation and subsequent adenylyl cyclase inhibition [18] [21]. This coupling mechanism results in decreased cyclic adenosine monophosphate levels and reduced protein kinase A activity, ultimately producing negative chronotropic and inotropic effects [22]. Muscarine demonstrates high efficacy in cardiac preparations, with EC50 values typically below 10 micromolar for heart rate reduction [23].

Smooth muscle tissues predominantly express M3 receptors, which couple efficiently to Gq/11 proteins upon muscarine activation [21] [24]. This coupling stimulates phospholipase C-beta activity, leading to increased inositol 1,4,5-trisphosphate production and diacylglycerol formation [7] [24]. The resulting calcium mobilization from intracellular stores triggers smooth muscle contraction and maintains sustained contractile responses [25].

Table 3.3: G-Protein Coupling Dynamics in Peripheral Autonomic Tissues

| Tissue Type | Primary G-protein | Secondary Messenger | Muscarine EC50 (μM) | Functional Response |

|---|---|---|---|---|

| Cardiac muscle (M2) | Gi/o | cAMP decrease | <10 | Heart rate decrease |

| Smooth muscle (M3) | Gq/11 | IP3/DAG increase | Variable | Smooth muscle contraction |

| Salivary glands (M3) | Gq/11 | IP3/DAG increase | 8±2 | Secretion increase |

| Gastric mucosa (M1) | Gq/11 | IP3/DAG increase | Not specified | Acid secretion |

| Urinary bladder (M3) | Gq/11 | IP3/DAG increase | Variable | Bladder contraction |

Salivary gland tissues demonstrate robust responses to muscarine through M3 receptor activation and Gq/11 coupling [24]. The resulting phospholipase C stimulation produces rapid increases in intracellular calcium concentrations, triggering exocrine secretion with EC50 values of approximately 8±2 micromolar for acetylcholine, with muscarine showing equivalent or enhanced potency [24].

Recent evidence indicates that muscarinic receptors can exhibit promiscuous G-protein coupling under specific conditions [18] [26]. M2 receptors, while primarily coupled to Gi/o proteins, can also stimulate phosphoinositide hydrolysis through alternative G-protein pathways [18]. Similarly, M4 receptors demonstrate the capacity for crossover from inhibitory to stimulatory adenylyl cyclase coupling depending on receptor density and agonist concentration [26].

The pre-coupling phenomenon between muscarinic receptors and G-proteins occurs in the absence of agonist binding, with M1 and M3 receptors showing pre-coupling to both their preferential Gq/11 proteins and non-preferential Gi/o proteins [19]. In contrast, M2 and M4 receptors pre-couple only with their preferential Gi/o proteins, suggesting distinct molecular mechanisms governing receptor-G-protein interactions across muscarinic receptor subtypes [19].

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

...ON SYSTEMIC ADMIN IT SOMEWHAT MORE FAITHFULLY SIMULATES PARASYMPATHETIC STIMULATION THAN DOES THE REAL PARASYMPATHETIC NEUROHUMOR, ACETYLCHOLINE. BECAUSE OF THIS & BECAUSE OF ITS TEMPORAL PRIORITY, MUSCARINE HAS BEEN A TIME-HONORED PROTOTYPE OF PARASYMPATHOMIMETICS, & THE NEUROEFFECTOR ACTIONS OF THE PARASYMPATHOMIMETICS ARE DESIGNATED AS MUSCARINIC ACTIONS. /MUSCARINE/

Pictograms

Irritant

Absorption Distribution and Excretion

Methods of Manufacturing

General Manufacturing Information

ONLY THE NATURALLY OCCURRING L-(+)-FORM EXHIBITS CHOLINOMIMETIC ACTIVITY. /MUSCARINE/

...USED IN RESEARCH... MUSCARINE HAS BEEN EMPLOYED EXPERIMENTALLY FOR MANY YEARS BECAUSE IT HAS VERY SELECTIVE EXCITATORY EFFECT ON THE EFFECTOR CELLS OF TISSUES INNERVATED BY POSTGANGLIONIC CHOLINERGIC NERVES. IT DOES NOT STIMULATE THE NICOTINIC RECEPTORS OF AUTONOMIC GANGLIA OR SKELETAL MUSCLE AS DOES ACETYLCHOLINE. /MUSCARINE/